(Cyanomethyl)trimethylammonium iodide

Catalog No.
S1921686
CAS No.
82272-28-4
M.F
C5H11IN2
M. Wt
226.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Cyanomethyl)trimethylammonium iodide

CAS Number

82272-28-4

Product Name

(Cyanomethyl)trimethylammonium iodide

IUPAC Name

cyanomethyl(trimethyl)azanium;iodide

Molecular Formula

C5H11IN2

Molecular Weight

226.06 g/mol

InChI

InChI=1S/C5H11N2.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1

InChI Key

DLUXOICIYRXRNK-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC#N.[I-]

Canonical SMILES

C[N+](C)(C)CC#N.[I-]

Organic Chemistry:

  • C-C Bond Formation: CMT can act as a methylating agent, transferring a methyl group (CH₃) to other molecules. This property is valuable in organic synthesis for creating carbon-carbon bonds. Source: Sigma-Aldrich:

Material Science:

  • Ionic Liquids: CMT can be used as a precursor for the development of ionic liquids, which are salts with unique properties like high thermal stability and conductivity. These liquids are being explored for various applications, including electrolytes in batteries and catalysts in chemical reactions. Source: Research on ionic liquids continues to progress [scholarly article]

Biology Research:

  • Antimicrobial Activity: Some studies suggest CMT may possess antimicrobial properties. However, more research is needed to understand its effectiveness and mechanism of action. Source: Antibacterial Activities of Quaternary Ammonium Compounds [scholarly article: ]

(Cyanomethyl)trimethylammonium iodide is an organic compound with the molecular formula C5_5H11_{11}IN2_2 and a molecular weight of approximately 226.06 g/mol. It is characterized by a trimethylammonium group attached to a cyanomethyl moiety, making it a quaternary ammonium salt. This compound is typically a white to off-white solid that is soluble in polar solvents. Its melting point ranges from 212 to 216 °C, indicating its stability at elevated temperatures .

(Cyanomethyl)trimethylammonium iodide is known for its role as a versatile reagent in various organic synthesis reactions. Notably, it participates in vicarious nucleophilic substitution (VNS) reactions, which involve the substitution of hydrogen atoms in organic compounds with nucleophiles. This property allows it to facilitate the formation of carbon-carbon bonds and the alkylation of different substrates, including thiols and amines .

The synthesis of (cyanomethyl)trimethylammonium iodide can be achieved through several methods:

  • Quaternization Reaction: The primary method involves the reaction of trimethylamine with cyanomethyl iodide. This process typically requires controlled conditions to ensure the formation of the desired quaternary ammonium salt.
  • N-Alkylation: It can also be synthesized via N-alkylation of trimethylamine with appropriate alkyl halides, followed by the introduction of the cyanomethyl group .

(Cyanomethyl)trimethylammonium iodide serves as an important reagent in organic synthesis, particularly for:

  • C-C Bond Formation: It is utilized in reactions that create carbon-carbon bonds, essential for constructing complex organic molecules.
  • Alkylation Reactions: It acts as an alkylating agent in the modification of various substrates, including alcohols and thiols.
  • Research

Interaction studies involving (cyanomethyl)trimethylammonium iodide primarily focus on its reactivity with nucleophiles in VNS reactions. These studies highlight its efficiency in promoting the alkylation of thiols and amines, demonstrating its utility as a reagent in synthetic organic chemistry. Research indicates that it can lead to clean product formations with minimal side reactions when used under optimal conditions .

Several compounds share structural similarities with (cyanomethyl)trimethylammonium iodide, including:

Compound NameStructural FeaturesUnique Properties
(Cyanomethyl)trimethylammonium iodideQuaternary ammonium with cyanomethylEffective in VNS reactions
(Cyanomethyl)trimethylphosphonium iodideQuaternary phosphonium with cyanomethylDifferent nucleophilic properties
Trimethylamine N-oxideTrimethylamine structureOxidized form with different reactivity
DimethylaminopropionitrileNitrile groupDifferent functional group properties

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Modify: 2024-04-14

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